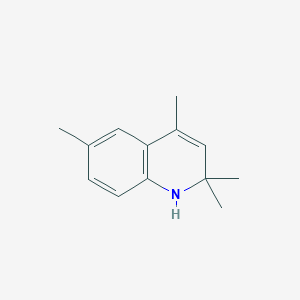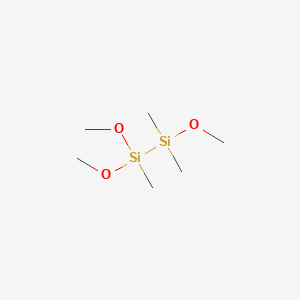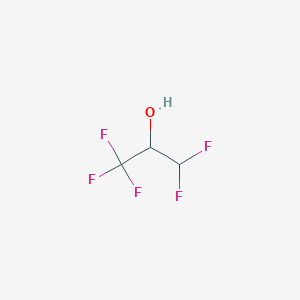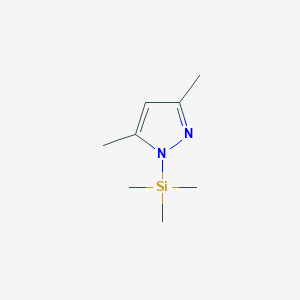
1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)-
Overview
Description
1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. This compound is notable for its unique structural properties and its versatility in various chemical reactions. It is often used as a building block in organic synthesis and has applications in multiple scientific fields.
Preparation Methods
The synthesis of 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- typically involves the reaction of 3,5-dimethylpyrazole with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like Chromium (VI) oxide to form carbonyl compounds.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Cycloaddition: It can undergo cycloaddition reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include the use of strong oxidizing agents, reducing agents, and catalysts like palladium or copper. Major products formed from these reactions include various substituted pyrazoles and pyrazolines.
Scientific Research Applications
1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These interactions can influence biological pathways and enzyme activities, leading to its observed effects in biological systems.
Comparison with Similar Compounds
1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- can be compared with other pyrazole derivatives such as:
3,5-Dimethylpyrazole: Lacks the trimethylsilyl group, making it less hydrophobic.
1-Trimethylsilyl-3,5-dimethylpyrazole: Similar but with different substitution patterns affecting reactivity.
Pyrazole: The parent compound, simpler in structure and less sterically hindered.
The uniqueness of 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- lies in its trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2Si/c1-7-6-8(2)10(9-7)11(3,4)5/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSQQLIUPOKCKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1[Si](C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343842 | |
| Record name | 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18290-96-5 | |
| Record name | 1H-Pyrazole, 3,5-dimethyl-1-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl 4-methylbenzenesulfonate](/img/structure/B3048755.png)
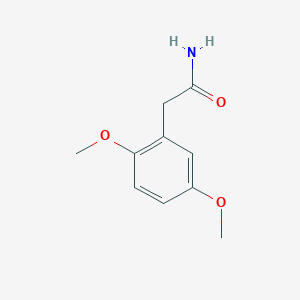
![Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-](/img/structure/B3048757.png)



